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molecular formula C13H17N3 B1517888 1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine CAS No. 1154569-98-8

1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No. B1517888
M. Wt: 215.29 g/mol
InChI Key: POVNIOLRQWADGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299074B2

Procedure details

To a mixture of acetonitrile (0.50 mL, 9.57 mmol) in THF (30 ml) at RT was added potassium 2-methylbutan-2-olate (1.7M solution in 2-methyl-butan-2-ol, 16.9 mL, 28.7 mmol). On completion of the addition ethyl isobutyrate (5.12 mL, 38.3 mmol) was added dropwise and the mixture was maintained at RT for 16 hr. The reaction mixture was concentrated in vacuo to ca 20 mL, was diluted with ethanol (20 mL) and p-tolylhydrazine hydrochloride (1.52 g, 9.57 mmol) was added. The resulting mixture was acidified to pH1 by the addition of conc. hydrochloric acid and the mixture was then heated to 70° C. for 2 hr. The mixture was cooled to RT and was concentrated in vacuo to ca 20 mL and then diluted with water (30 mL). The aq. mixture was adjusted to pH12 by the addition of aq NaOH solution (6M) and was then extracted with EtOAc (2×20 mL). The combined organic extracts were washed with brine (30 mL) and then dried (MgSO4) and evaporated in vacuo to afford the title compound as a brown oil (1.78 g, 90% pure, 72%); Rt 1.32 min (Method 2); m/z 216 (M+H)+ (ES+). This material was used directly in the next step, without further purification.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
potassium 2-methylbutan-2-olate
Quantity
16.9 mL
Type
reactant
Reaction Step Two
Quantity
5.12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.52 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])C.[CH3:4][C:5]([O-])([CH2:7][CH3:8])[CH3:6].[K+].C(OCC)(=O)C(C)C.Cl.[C:20]1([CH3:28])[CH:25]=[CH:24][C:23]([NH:26][NH2:27])=[CH:22][CH:21]=1.Cl>C1COCC1.C(O)C>[CH:5]([C:7]1[CH:8]=[C:1]([NH2:3])[N:26]([C:23]2[CH:24]=[CH:25][C:20]([CH3:28])=[CH:21][CH:22]=2)[N:27]=1)([CH3:6])[CH3:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
potassium 2-methylbutan-2-olate
Quantity
16.9 mL
Type
reactant
Smiles
CC(C)(CC)[O-].[K+]
Step Three
Name
Quantity
5.12 mL
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1.52 g
Type
reactant
Smiles
Cl.C1(=CC=C(C=C1)NN)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo to ca 20 mL
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated to 70° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo to ca 20 mL
ADDITION
Type
ADDITION
Details
diluted with water (30 mL)
ADDITION
Type
ADDITION
Details
The aq. mixture was adjusted to pH12 by the addition of aq NaOH solution (6M)
EXTRACTION
Type
EXTRACTION
Details
was then extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NN(C(=C1)N)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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